molecular formula C15H17N3O2S B6454462 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine CAS No. 2548990-99-2

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine

Cat. No.: B6454462
CAS No.: 2548990-99-2
M. Wt: 303.4 g/mol
InChI Key: XOABCHHIKCQGPP-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 4-position and a thiophene-2-carbonyl group at the 1-position. Its molecular weight is estimated to be ~343.4 g/mol (based on analogous structures in and ), and it is hypothesized to exhibit applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Properties

IUPAC Name

[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-21-12)18-7-5-11(6-8-18)14-16-13(17-20-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOABCHHIKCQGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination of appropriate precursors.

    Coupling with Thiophene-2-carbonyl Group: This step often involves acylation reactions, where the piperidine ring is acylated with thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Potential lead compound for drug development due to its unique structure and possible biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The exact mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole ring, for instance, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences, molecular weights, and notable properties of analogous compounds:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Structural Differences vs. Target Compound Biological/Physicochemical Notes References
Target Compound 4-(3-cyclopropyl-oxadiazole), 1-(thiophene-2-carbonyl) ~343.4 Reference compound Hypothesized enhanced metabolic stability due to thiophene
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine Dual thiophene groups (oxadiazole and acetyl substituents) 359.46 Acetyl linker instead of carbonyl; dual thiophene moieties Potential for stronger π-π interactions; tested in structural studies (PDBj entry RF3)
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride No thiophene group; simpler piperidine-oxadiazole scaffold 193.12 Lacks thiophene-2-carbonyl; hydrochloride salt form Likely improved solubility; metabolite or intermediate
Compound 118 (N-(1-(4-(3-cyclopropyl-oxadiazol-5-yl)phenethyl)piperidin-4-yl)... Phenethyl linker, benzimidazol-2-amine substituent ~450 (estimated) Extended phenethyl chain; benzimidazole group 56% synthesis yield; potential antimalarial activity
BK80323 (Enamine) Oxolane-3-carbonyl substituent 305.37 Tetrahydrofuran carbonyl instead of thiophene Lower molecular weight; reduced lipophilicity
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride tert-Butyl substituent on oxadiazole 245.72 Bulkier tert-butyl group vs. cyclopropyl Potential steric hindrance; altered binding affinity

Key Findings

Impact of Thiophene Substitution :

  • The target compound’s thiophene-2-carbonyl group likely improves membrane permeability compared to the oxolane-carbonyl analog (BK80323, 305.37 g/mol) .
  • Dual thiophene substituents in ’s compound (359.46 g/mol) may enhance target binding via sulfur-mediated interactions, though synthetic complexity increases .

Role of Cyclopropyl vs.

Synthetic Accessibility :

  • Compound 118 () achieved a 56% yield over two steps, suggesting that introducing complex substituents (e.g., benzimidazole) may reduce efficiency compared to the target compound’s simpler architecture .

Safety and Solubility :

  • The hydrochloride salt form of 4-(3-cyclopropyl-oxadiazol-5-yl)piperidine () highlights strategies to improve solubility, a property that may be leveraged for the target compound in formulation studies .

Biological Activity

The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, physicochemical properties, and various biological activities, including its effects on muscarinic receptors, antibacterial activity, and enzyme inhibition.

The synthesis of this compound typically involves the reaction of thiophene derivatives with oxadiazole precursors. The physicochemical properties are crucial for understanding its biological interactions. For example, conformational studies indicate that there is free rotation around the oxadiazole–piperidine bond, which may influence its binding affinity to biological targets .

Muscarinic Receptor Interaction

One of the most notable activities of the compound is its interaction with muscarinic receptors. Research indicates that it acts as a functionally selective M1 partial agonist , exhibiting antagonist properties at M2 and M3 muscarinic receptors. This selectivity suggests potential therapeutic applications in treating conditions associated with cholinergic dysfunctions .

Antibacterial Activity

In vitro studies have shown that derivatives containing oxadiazole and piperidine moieties exhibit significant antibacterial activity. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains. The presence of the oxadiazole ring enhances the biological efficacy against pathogens such as E. coli and K. pneumoniae, with MIC values reported as low as 6.25 µg/mL .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promising activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities ranged from 0.63 µM to 6.28 µM, indicating a strong inhibitory effect compared to standard inhibitors . This suggests that it could be beneficial in treating diseases where enzyme dysregulation plays a critical role.

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Muscarinic Agonist Studies : A study involving a related cyclopropyloxadiazole derivative demonstrated that it could selectively activate M1 receptors while inhibiting M2 and M3 receptors, showing promise for conditions like Alzheimer's disease .
  • Antibacterial Efficacy : Another study reported on a series of oxadiazole derivatives that exhibited over 80% efficacy against Fusarium oxysporum, with EC50 values significantly lower than traditional antibiotics .
  • Enzyme Inhibition : Compounds structurally similar to this compound were tested for urease inhibition with IC50 values ranging from 2 to 21 µM, indicating their potential as therapeutic agents against urease-related disorders .

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